molecular formula C12H12BrFN2O B7979014 4-[(3-Bromo-4-fluorophenyl)methoxy]-1-ethyl-1H-pyrazole

4-[(3-Bromo-4-fluorophenyl)methoxy]-1-ethyl-1H-pyrazole

Cat. No.: B7979014
M. Wt: 299.14 g/mol
InChI Key: OPHCEFWTFFEALP-UHFFFAOYSA-N
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Description

4-[(3-Bromo-4-fluorophenyl)methoxy]-1-ethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which is connected to a pyrazole ring via a methoxy linker The ethyl group is attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromo-4-fluorophenyl)methoxy]-1-ethyl-1H-pyrazole typically involves the following steps:

    Preparation of 3-Bromo-4-fluorophenol: This can be achieved by bromination of 4-fluorophenol using bromine in the presence of a suitable solvent.

    Formation of 3-Bromo-4-fluorophenyl methoxy derivative: The 3-bromo-4-fluorophenol is then reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base to form the methoxy derivative.

    Synthesis of this compound: The methoxy derivative is then reacted with 1-ethyl-1H-pyrazole in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromo-4-fluorophenyl)methoxy]-1-ethyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can result in the formation of biaryl compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe for studying biological processes.

    Medicine: It could be investigated for its potential pharmacological properties.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(3-Bromo-4-fluorophenyl)methoxy]-1-ethyl-1H-pyrazole would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study and characterization.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Bromo-4-fluorophenyl)methoxy]-1-methyl-1H-pyrazole
  • 4-[(3-Bromo-4-fluorophenyl)methoxy]-1-phenyl-1H-pyrazole
  • 4-[(3-Bromo-4-fluorophenyl)methoxy]-1-propyl-1H-pyrazole

Uniqueness

The uniqueness of 4-[(3-Bromo-4-fluorophenyl)methoxy]-1-ethyl-1H-pyrazole lies in its specific substituents and their arrangement, which can influence its chemical reactivity and potential applications. The presence of both bromo and fluoro substituents on the phenyl ring, along with the methoxy linker and ethyl group on the pyrazole ring, provides a unique combination of properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

4-[(3-bromo-4-fluorophenyl)methoxy]-1-ethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O/c1-2-16-7-10(6-15-16)17-8-9-3-4-12(14)11(13)5-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHCEFWTFFEALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OCC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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